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Introduction
Histone Acetyltransferases (HATs) are a family of enzymes that play a critical role in the

epigenetic regulation of gene expression.[1] They catalyze the transfer of an acetyl group from

acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails.[1] This

acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin

structure known as euchromatin, which is generally associated with transcriptional activation.[1]

[2] The aberrant activity of HATs has been implicated in various diseases, including cancer and

neurodegenerative disorders, making them attractive therapeutic targets.[1] These application

notes provide a detailed protocol for a non-radioactive, fluorescence-based in vitro assay to

measure HAT activity and screen for potential inhibitors.

Assay Principle
Multiple methods exist for measuring HAT activity in vitro, including radioactive and non-

radioactive assays.[3][4] This protocol focuses on a widely used fluorescence-based method

that detects the co-product of the acetylation reaction, coenzyme A (CoA-SH).[1]

The core reaction is as follows: HAT Enzyme + Histone Substrate + Acetyl-CoA → Acetylated

Histone + CoA-SH

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b153734?utm_src=pdf-interest
https://www.benchchem.com/pdf/Application_Notes_Protocol_for_Histone_Acetyltransferase_HAT_Inhibitor_Assay_Using_a_Thiazole_Derivative.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocol_for_Histone_Acetyltransferase_HAT_Inhibitor_Assay_Using_a_Thiazole_Derivative.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocol_for_Histone_Acetyltransferase_HAT_Inhibitor_Assay_Using_a_Thiazole_Derivative.pdf
https://www.revvity.com/ask/acetylation-assays-using-acetyl-coa
https://www.benchchem.com/pdf/Application_Notes_Protocol_for_Histone_Acetyltransferase_HAT_Inhibitor_Assay_Using_a_Thiazole_Derivative.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2099255/
https://www.ncbi.nlm.nih.gov/books/NBK442298/
https://www.benchchem.com/pdf/Application_Notes_Protocol_for_Histone_Acetyltransferase_HAT_Inhibitor_Assay_Using_a_Thiazole_Derivative.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The free thiol group on the released CoA-SH reacts with a maleimide-based fluorescent probe,

such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), to produce a highly

fluorescent conjugate.[1][5] The resulting fluorescence intensity is directly proportional to the

amount of CoA-SH produced and, therefore, to the HAT activity.[1] This method is continuous

and can be adapted for high-throughput screening (HTS) of HAT inhibitors.[5]

Visualization of Assay Workflow and Signaling
Context
To better understand the experimental process and the biological relevance of HATs, the

following diagrams illustrate the assay workflow and a key signaling pathway involving the well-

studied HATs, p300/CBP.
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Caption: Experimental workflow for a fluorescence-based HAT inhibitor assay.
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Caption: p300/CBP recruitment and HAT activity in gene activation.
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Detailed Experimental Protocol: Fluorescence-
Based HAT Assay
This protocol is adapted from commercially available kits and provides a method for measuring

the activity of a specific HAT, such as p300/CBP-associated factor (PCAF), and screening for

its inhibitors.[1][6][7]

1. Materials and Reagents

HAT Enzyme: Recombinant human PCAF or p300/CBP.

HAT Substrate: Histone H3 or H4 peptide (e.g., corresponding to amino acids 2-24 of

Histone H4).[8]

Acetyl-CoA: Stock solution (e.g., 10 mM).

HAT Assay Buffer (5X): e.g., 500 mM HEPES, pH 7.5, containing 4% Triton X-100.

Test Inhibitor: Thiazole derivatives or other small molecules, dissolved in DMSO.[1]

HAT Stop Reagent: Isopropanol.[1][6]

HAT Developer: 10 mM stock of CPM in DMSO.

Plate: White 96-well microplate suitable for fluorescence.

Equipment: Fluorescence microplate reader (Excitation: 360-390 nm, Emission: 450-470

nm).[6][9]

2. Reagent Preparation

1X HAT Assay Buffer: Dilute the 5X stock solution with UltraPure water. For example, mix 10

mL of 5X buffer with 40 mL of water. Store at 4°C.[1]

Enzyme Working Solution: Thaw the recombinant HAT enzyme on ice. Just before use, dilute

to the desired working concentration in 1X Assay Buffer. Keep on ice.[1]
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Substrate Working Solution: Prepare a working solution of the histone peptide in 1X Assay

Buffer.

Acetyl-CoA Working Solution: Dilute the 10 mM stock to the desired working concentration in

1X Assay Buffer just before use.

Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in 100% DMSO.

Developer Working Solution: Immediately before use, dilute the 10 mM CPM stock solution

to 100 µM in 1X HAT Assay Buffer. Protect from light.[1]

3. Assay Procedure

The final assay volume is typically 50-55 µL before adding stop and developer reagents.[1] All

reagents except the enzyme should be equilibrated to room temperature.

Plate Setup: In a 96-well plate, set up the following wells in triplicate:

100% Activity (No Inhibitor) Wells: 15 µL Assay Buffer, 5 µL Acetyl-CoA, 10 µL diluted HAT

enzyme, and 5 µL of DMSO (solvent control).

Inhibitor Wells: 15 µL Assay Buffer, 5 µL Acetyl-CoA, 10 µL diluted HAT enzyme, and 5 µL

of inhibitor dilution.

Background Wells: 15 µL Assay Buffer, 5 µL Acetyl-CoA, 10 µL diluted HAT enzyme, and 5

µL of DMSO. The histone peptide will be added to these wells after the stop reagent.[1][6]

Initiate Reaction: Add 20 µL of the Histone Peptide solution to all wells except for the

background wells.[1]

Incubation: Cover the plate and incubate at 37°C for 30 minutes.[1] For some assays,

incubation can be done at room temperature or 30°C.[4]

Stop Reaction: Add 50 µL of HAT Stop Reagent (isopropanol) to all wells.[1][6]

Background Peptide Addition: Add 20 µL of the Histone Peptide solution to the background

wells only.[1][6]
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Develop Signal: Add 100 µL of the diluted HAT Developer (CPM solution) to all wells.[1]

Final Incubation: Cover the plate and incubate for 20 minutes at room temperature, protected

from light.[6][7]

Read Plate: Measure fluorescence using an excitation wavelength of 360-390 nm and an

emission wavelength of 450-470 nm.[6][9]

4. Data Analysis

Correct for Background: Calculate the average fluorescence of each sample set (Inhibitor,

100% Activity). Subtract the average fluorescence of the Background wells from all other

sample averages.

Calculate Percent Inhibition: % Inhibition = [ (100% Activity RFU - Inhibitor RFU) / 100%

Activity RFU ] * 100

Determine IC50: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit

the data using a sigmoidal dose-response curve to determine the IC50 value (the

concentration of inhibitor required to reduce HAT activity by 50%).

Quantitative Data Summary
The following table summarizes typical assay parameters and results for known HAT inhibitors,

providing a reference for assay validation and comparison.
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Parameter
Value /
Compound

HAT Enzyme IC50 Value Reference

Assay Conditions

Enzyme

Concentration
6.25 - 50 nM p300 - [10]

Acetyl-CoA Kₘ ~4.3 µM p300 - [10]

Histone Peptide

Conc.
50 µM p300 - [10]

Incubation

Temperature
25-37 °C Various - [1][11]

Inhibitor Activity

Anacardic Acid - p300 ~6.5 µM [10]

C646 - p300 ~0.4 µM -

Garcinol - p300/PCAF ~5-10 µM -

Note: IC50 values are highly dependent on specific assay conditions (e.g., substrate and

enzyme concentrations). The values presented are for comparative purposes.
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Issue Possible Cause Solution

High Background Signal
Contamination of reagents with

free thiols.

Use high-purity reagents.

Prepare fresh buffers. Ensure

peptide is added to

background wells after the

stop reagent.

Low Signal / Low Activity Inactive enzyme.

Aliquot enzyme upon receipt

and avoid repeated freeze-

thaw cycles. Confirm enzyme

activity with a positive control.

Optimize enzyme

concentration.

Suboptimal assay conditions.

Optimize incubation time,

temperature, and pH.[4] Check

concentrations of Acetyl-CoA

and peptide substrate.

High Well-to-Well Variability Pipetting errors.

Use calibrated pipettes.

Ensure thorough mixing of

reagents in wells.

Reagent instability.

Prepare working solutions

fresh, especially the developer.

Protect CPM from light.

Compound Interference
Inhibitor is fluorescent or

quenches fluorescence.

Run a control plate with the

inhibitor and developer but

without the enzyme reaction to

check for interference.

Inhibitor contains reactive

thiols.

Test compound in the absence

of enzyme to see if it reacts

directly with the CPM

developer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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